1,3-Propylene-d6 thiourea

Catalog No.
S15746950
CAS No.
M.F
C4H8N2S
M. Wt
122.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propylene-d6 thiourea

Product Name

1,3-Propylene-d6 thiourea

IUPAC Name

4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione

Molecular Formula

C4H8N2S

Molecular Weight

122.22 g/mol

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2

InChI Key

NVHNGVXBCWYLFA-NMFSSPJFSA-N

Canonical SMILES

C1CNC(=S)NC1

Isomeric SMILES

[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H]

1,3-Propylene-d6 thiourea is a stable isotopically labeled compound derived from thiourea, featuring deuterium atoms in its structure. Its molecular formula is C4H2D6N2SC_4H_2D_6N_2S, and it is primarily utilized in various chemical synthesis processes and research applications. The compound exhibits characteristics typical of thioureas, which are known for their planar structure and the presence of a sulfur atom bonded to carbon and nitrogen atoms. Thioureas are recognized for their ability to act as nucleophiles due to the high electron density around the sulfur atom, making them valuable in organic synthesis and as intermediates in various reactions .

Typical of thiourea compounds:

  • Nucleophilic Substitution: The sulfur atom can be replaced by other nucleophiles, facilitating the formation of various derivatives.
  • Formation of Metal Complexes: Thioureas can react with metal ions to form metal thiolate complexes, which are useful in coordination chemistry .
  • Reductive Reactions: Thioureas can reduce peroxides to diols, acting as reductants in organic transformations .

1,3-Propylene-d6 thiourea can be synthesized through several methods:

  • Direct Reaction of 1,3-Propylene-Diol with Thiourea: This method involves reacting 1,3-propylene-diol with thiourea under controlled conditions to yield 1,3-Propylene-d6 thiourea.
  • Isotopic Labeling: The incorporation of deuterium can be achieved during the synthesis process by using deuterated reagents or solvents .

The applications of 1,3-Propylene-d6 thiourea include:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Analytical Chemistry: Used as a reference material in analytical laboratories for residue analysis and compliance testing .
  • Vulcanization Accelerator: In the rubber industry, propylene thiourea is employed as a vulcanization accelerator, enhancing the properties of rubber products .

Several compounds share structural similarities with 1,3-Propylene-d6 thiourea. Here are some notable examples:

Compound NameStructure TypeUnique Features
ThioureaSimple ThioureaBasic structure without isotopic labeling
Propylene ThioureaNon-deuterated variantCommonly used in rubber applications
N,N'-DimethylthioureaDimethyl derivativeKnown for its biological activity
N,N'-DiethylthioureaDiethyl derivativeUsed in agricultural applications

Uniqueness of 1,3-Propylene-d6 Thiourea: The presence of deuterium atoms distinguishes 1,3-Propylene-d6 thiourea from its non-deuterated counterparts. This isotopic labeling is essential for tracing reactions in mechanistic studies and provides insights into reaction pathways that are not possible with non-labeled compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

122.07847991 g/mol

Monoisotopic Mass

122.07847991 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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